

An In-Depth Technical Guide to the Molecular Structure of Hexyl 4-bromobenzoate

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Compound of Interest

Compound Name: Hexyl 4-bromobenzoate

Cat. No.: B15417587

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexyl 4-bromobenzoate is an organic compound belonging to the ester family, specifically a benzoate ester. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and predicted spectral data. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established principles of organic chemistry and spectroscopy, alongside data from analogous compounds, to present a robust theoretical profile. The guide includes a detailed, generalized experimental protocol for its synthesis, predicted spectroscopic data (^1H NMR, ^{13}C NMR, IR, and MS), and a discussion on its potential biological activity based on structurally related compounds. All quantitative data is summarized in structured tables, and key processes are visualized using Graphviz diagrams to facilitate understanding for researchers in drug development and related scientific fields.

Molecular Structure and Identification

Hexyl 4-bromobenzoate consists of a 4-bromobenzoyl group attached to a hexyl chain through an ester linkage. The aromatic ring is substituted with a bromine atom at the para position relative to the ester group.

Table 1: Compound Identification

Identifier	Value
IUPAC Name	hexyl 4-bromobenzoate
Synonyms	4-bromobenzoic acid, hexyl ester; Benzoic acid, 4-bromo-, hexyl ester
CAS Number	138547-96-3[1]
Molecular Formula	C ₁₃ H ₁₇ BrO ₂ [1]
Canonical SMILES	CCCCCOC(=O)C1=CC=C(C=C1)Br[1]
InChI	InChI=1S/C13H17BrO2/c1-2-3-4-5-10-16-13(15)11-6-8-12(14)9-7-11/h6-9H,2-5,10H2,1H3[1]
PubChem CID	328886[1]

Table 2: Physicochemical Properties

Property	Value
Molecular Weight	285.18 g/mol
Monoisotopic Mass	284.04119 Da
Topological Polar Surface Area	26.3 Å ²
Hydrogen Bond Donors	0
Hydrogen Bond Acceptors	2
Rotatable Bond Count	7
XLogP3	4.8
Physical Description	Expected to be a liquid or low-melting solid at room temperature

Synthesis

A standard and reliable method for the synthesis of **Hexyl 4-bromobenzoate** is the Fischer esterification of 4-bromobenzoic acid with 1-hexanol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification

Objective: To synthesize **Hexyl 4-bromobenzoate** from 4-bromobenzoic acid and 1-hexanol.

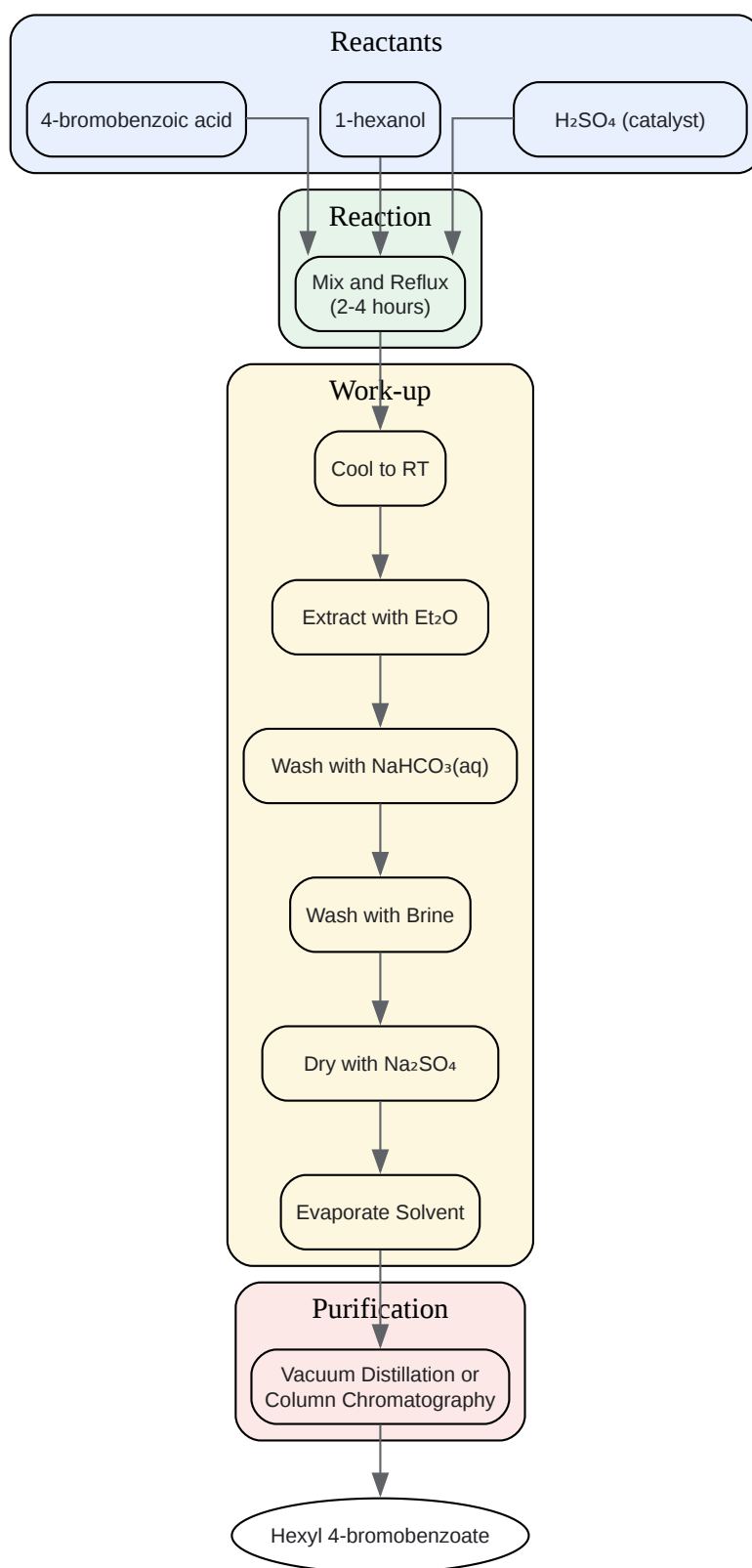
Materials:

- 4-bromobenzoic acid
- 1-hexanol
- Concentrated sulfuric acid (catalyst)
- Anhydrous sodium sulfate
- Diethyl ether (or other suitable organic solvent)
- Saturated sodium bicarbonate solution
- Brine (saturated sodium chloride solution)
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Rotary evaporator
- Standard glassware for extraction and drying

Procedure:

- In a round-bottom flask, combine 1.0 equivalent of 4-bromobenzoic acid and 3-5 equivalents of 1-hexanol.

- Slowly add a catalytic amount (e.g., 5% mol) of concentrated sulfuric acid to the mixture while stirring.
- Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Transfer the mixture to a separatory funnel and add diethyl ether to dilute the reaction mixture.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted carboxylic acid), and brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent and excess 1-hexanol.
- The resulting crude product can be further purified by vacuum distillation or column chromatography on silica gel.



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*Fischer Esterification Workflow for **Hexyl 4-bromobenzoate** Synthesis.*

Predicted Spectroscopic Data

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ^1H NMR Data (in CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.85	Doublet	2H	Ar-H (ortho to -COO)
~ 7.55	Doublet	2H	Ar-H (meta to -COO)
~ 4.25	Triplet	2H	-OCH ₂ -
~ 1.70	Quintet	2H	-OCH ₂ CH ₂ -
~ 1.40 - 1.25	Multiplet	6H	-(CH ₂) ₃ -
~ 0.85	Triplet	3H	-CH ₃

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 4: Predicted ^{13}C NMR Data (in CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~ 166.0	C=O (ester carbonyl)
~ 131.5	Ar-C (ortho to -COO)
~ 130.0	Ar-C (ipso to -COO)
~ 128.0	Ar-C (meta to -COO)
~ 127.5	Ar-C (para to -COO, C-Br)
~ 65.5	-OCH ₂ -
~ 31.5	-CH ₂ -
~ 28.5	-CH ₂ -
~ 25.5	-CH ₂ -
~ 22.5	-CH ₂ -
~ 14.0	-CH ₃

Infrared (IR) Spectroscopy

The IR spectrum of **Hexyl 4-bromobenzoate** is expected to show characteristic absorptions for an aromatic ester.

Table 5: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3080	Medium-Weak	Aromatic C-H stretch
~ 2950, 2860	Medium	Aliphatic C-H stretch
~ 1720	Strong	C=O stretch (ester carbonyl)[2] [3]
~ 1600, 1485	Medium-Weak	Aromatic C=C stretch
~ 1270	Strong	Asymmetric C-O-C stretch
~ 1100	Strong	Symmetric C-O-C stretch
~ 1010	Medium	In-plane C-H bend (aromatic)
~ 850	Strong	Out-of-plane C-H bend (p-disubstituted aromatic)
~ 750	Medium	C-Br stretch

Mass Spectrometry (MS)

The electron ionization mass spectrum is predicted to show a molecular ion peak and characteristic fragmentation patterns for an ester.

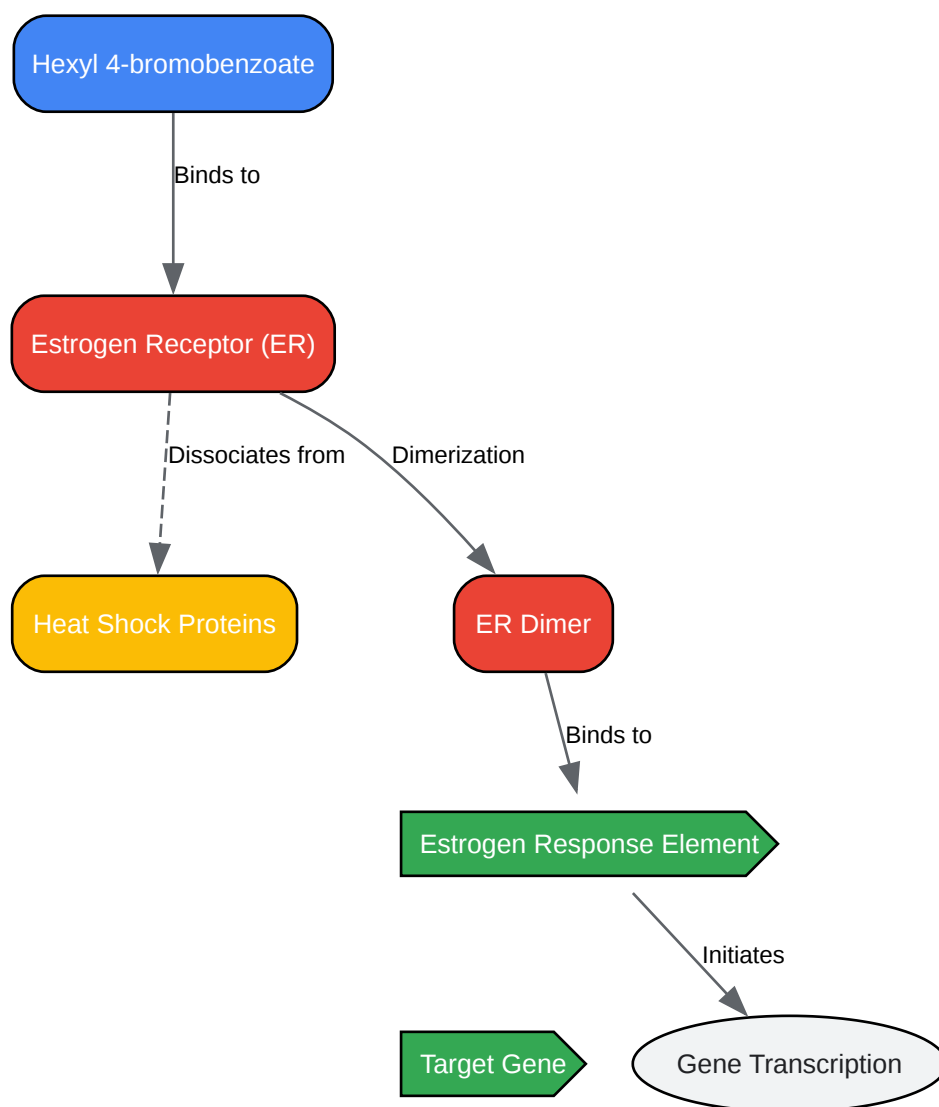
Table 6: Predicted Key Mass Spectrometry Fragments

m/z	Ion
284/286	[M] ⁺ (Molecular ion, showing isotopic pattern for Br)
201/203	[M - C ₆ H ₁₁] ⁺ (Loss of hexyl radical)
183/185	[BrC ₆ H ₄ CO] ⁺ (Acylium ion, often the base peak)
155/157	[BrC ₆ H ₄] ⁺ (Loss of CO from acylium ion)
85	[C ₆ H ₁₃] ⁺ (Hexyl cation)

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity of **Hexyl 4-bromobenzoate** are not readily available in the public domain. However, its structural similarity to parabens (esters of p-hydroxybenzoic acid), particularly the longer-chain variants like butylparaben and propylparaben, suggests a potential for endocrine-disrupting activity.^{[4][5][6]}

Long-chain parabens have been shown to exhibit weak estrogenic activity by binding to estrogen receptors (ER α and ER β).^{[4][5]} This interaction can initiate a signaling cascade typically triggered by estradiol, potentially leading to the transcription of estrogen-responsive genes. Such activity has been linked to concerns about reproductive health and an increased risk of certain cancers.^{[7][8]} Given that **Hexyl 4-bromobenzoate** possesses a long alkyl chain, it is plausible that it could also interact with estrogen receptors.



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*Hypothetical Signaling Pathway for Estrogenic Activity of **Hexyl 4-bromobenzoate**.*

Conclusion

This technical guide provides a detailed theoretical framework for the molecular structure, properties, synthesis, and potential biological activity of **Hexyl 4-bromobenzoate**. While direct experimental data remains scarce, the predictions based on established chemical principles and data from analogous compounds offer a valuable resource for researchers. The provided

synthesis protocol is robust, and the predicted spectral data can serve as a benchmark for future experimental work. The discussion on potential endocrine-disrupting activity highlights an area for further toxicological and pharmacological investigation, particularly within the context of drug development and safety assessment. Further empirical studies are necessary to validate these theoretical predictions and fully elucidate the characteristics of this compound.

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